1-Butyryl-4-cinnamylpiperazine hydrochloride (CAS 17730-82-4), commonly known as AP-237 or bucinnazine, is a prototypical acyl cinnamylpiperazine utilized as a critical reference standard in forensic toxicology, pharmacology, and opioid receptor (MOR) assay calibration [1]. Structurally distinct from traditional piperidine-core opioids, this compound features a piperazine core substituted with butyryl and cinnamyl groups [1]. As a hydrochloride salt, it offers superior aqueous solubility and handling stability compared to its free base form, making it a preferred baseline material for in vitro receptor recruitment assays, metabolic profiling, and comparative analgesic modeling .
Substituting 1-butyryl-4-cinnamylpiperazine HCl with its free base, structurally related analogs (such as 2-methyl-AP-237 or AP-238), or classical opioids (like fentanyl) fundamentally alters assay parameters and formulation workflows [1]. The free base exhibits poor aqueous solubility, complicating direct use in physiological buffers without high concentrations of organic co-solvents. Furthermore, in-class substitution with methylated analogs drastically shifts the pharmacodynamic profile; for instance, AP-238 and 2-methyl-AP-237 exhibit significantly higher µ-opioid receptor (MOR) potency and efficacy, respectively [1]. Using these highly potent analogs instead of the unmethylated AP-237 baseline invalidates comparative structure-activity relationship (SAR) models and regulatory forensic screening protocols that rely on its specific, moderate-potency activation signature [2].
The hydrochloride salt of 1-butyryl-4-cinnamylpiperazine provides excellent aqueous solubility, whereas the free base form is highly lipophilic and poorly soluble in water[1]. This difference dictates the required solvent matrix for in vitro pharmacological assays, where the HCl salt can be readily dissolved in aqueous buffers without relying on high concentrations of cytotoxic organic solvents.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 1-Butyryl-4-cinnamylpiperazine HCl (Easily soluble in water/aqueous buffers) |
| Comparator Or Baseline | 1-Butyryl-4-cinnamylpiperazine free base (Highly lipophilic, poor aqueous solubility) |
| Quantified Difference | Significant enhancement in aqueous dissolution for the HCl salt |
| Conditions | Physiological pH buffers (e.g., PBS) at room temperature |
Procuring the hydrochloride salt ensures direct solubility in aqueous assay media, eliminating the need for high-concentration organic co-solvents that can induce cytotoxicity in cell-based receptor assays.
In µ-opioid receptor (MOR) activation assays, 1-butyryl-4-cinnamylpiperazine demonstrates an EC50 of 620 nM, making it a moderate-potency agonist. In contrast, the benchmark opioid fentanyl exhibits an EC50 of approximately 28 nM in comparable assays, rendering it 22 times more potent [1].
| Evidence Dimension | In vitro MOR activation potency (EC50) |
| Target Compound Data | 1-Butyryl-4-cinnamylpiperazine (EC50 = 620 nM) |
| Comparator Or Baseline | Fentanyl (EC50 ~ 28 nM) |
| Quantified Difference | 22-fold lower potency for 1-butyryl-4-cinnamylpiperazine |
| Conditions | In vitro µ-opioid receptor (MOR) activation assay |
Provides a moderate-potency, non-piperidine reference standard for calibrating opioid assays without the extreme handling hazards and regulatory burdens of ultra-potent fentanylogues.
The unmethylated 1-butyryl-4-cinnamylpiperazine acts as a partial agonist with an Emax of approximately 50% relative to hydromorphone [1]. Conversely, its methylated analog, 2-methyl-AP-237, acts as a highly efficacious full agonist with an Emax of 125% relative to hydromorphone [2].
| Evidence Dimension | Receptor Efficacy (Emax relative to hydromorphone) |
| Target Compound Data | 1-Butyryl-4-cinnamylpiperazine (~50% Emax) |
| Comparator Or Baseline | 2-Methyl-AP-237 (125% Emax) |
| Quantified Difference | 2.5-fold lower maximal efficacy for the unmethylated compound |
| Conditions | In vitro β-arrestin 2 recruitment assay |
Selecting the unmethylated AP-237 provides a partial-agonist-like baseline, essential for comparative SAR studies evaluating the impact of piperazine ring methylation on opioid efficacy.
Utilized as a primary analytical standard for LC-MS/MS and GC-MS calibration when screening for emerging acyl cinnamylpiperazine opioids in biological matrices, providing a stable, highly soluble baseline [1].
Employed as a moderate-potency, structurally distinct (non-piperidine) baseline compound in β-arrestin 2 recruitment and mini-Gi assays to evaluate biased agonism and receptor efficacy without the handling risks of fentanyl [1].
Serves as the unmethylated prototypical scaffold in medicinal chemistry studies investigating how piperazine ring substitutions (e.g., 2-methyl or 2,6-dimethyl) influence opioid receptor binding, efficacy, and lipophilicity[2].